Flutazolam, (S)-

Description

Historical Overview of (S)-Flutazolam Research and Discovery

Flutazolam (B1673490) is a benzodiazepine (B76468) derivative that was invented and has been primarily used medically in Japan. wikipedia.org It was developed by Mitsui Pharmaceuticals and is marketed under the trade name Coreminal. wikipedia.orgpatsnap.com Initial research, originating in Japan, focused on its psychopharmacological effects, identifying its sedative, muscle relaxant, anticonvulsant, and anxiolytic properties, which are characteristic of the benzodiazepine class of compounds. wikipedia.orgpatsnap.com

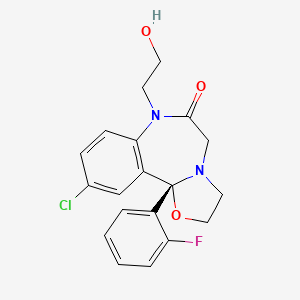

Structurally, Flutazolam is related to other benzodiazepines like haloxazolam. wikipedia.org Its development represents an effort within pharmaceutical chemistry to explore derivatives with potentially unique pharmacological profiles. The compound and its primary active metabolite, n-desalkylflurazepam (also known as norflurazepam), have been the subject of study to understand their pharmacokinetic properties. wikipedia.org While Flutazolam itself has a very short half-life, its metabolite is notably long-acting. wikipedia.org

Significance of (S)-Flutazolam in Benzodiazepine Research

The significance of (S)-Flutazolam in research is multifaceted. Like other benzodiazepines, it functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. patsnap.com By binding to the benzodiazepine site on this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition. patsnap.com

Flutazolam's chemical structure, which incorporates an oxazolo ring, distinguishes it from more widely known benzodiazepines such as diazepam and alprazolam. patsnap.com This structural uniqueness is of interest to researchers as it may influence the compound's binding affinity for various GABA-A receptor subtypes, potentially leading to a distinct pharmacological profile. patsnap.com Furthermore, Flutazolam serves as a reference compound in analytical chemistry for the detection and quantification of benzodiazepines. The study of its metabolism, particularly the conversion to the active metabolite n-desalkylflurazepam, provides valuable insights into the pharmacokinetics of benzodiazepine derivatives. wikipedia.org

| Property | Data |

| Molecular Formula | C₁₉H₁₈ClFN₂O₃ |

| Molecular Weight | 376.81 g·mol⁻¹ |

| Mechanism of Action | Positive allosteric modulator of GABA-A receptors. patsnap.com |

| Primary Active Metabolite | n-desalkylflurazepam (norflurazepam). wikipedia.org |

Scope and Objectives of Academic Inquiry on (S)-Flutazolam

Academic research on (S)-Flutazolam covers several key areas. A primary objective is to elucidate its precise mechanism of action at the molecular level. In vitro electrophysiological studies are utilized to measure how the compound alters neuronal firing patterns and synaptic transmission, providing a deeper understanding of its influence on neuronal excitability.

Furthermore, Flutazolam is studied in the context of developing new benzodiazepine derivatives. Its unique chemical scaffold serves as a template for medicinal chemists aiming to synthesize novel compounds with potentially improved pharmacological characteristics. More recently, Flutazolam and its metabolite have been identified in the new psychoactive substances (NPS) market, prompting research within forensic science and toxicology to develop methods for their detection and to monitor their emergence. researchgate.netresearchgate.net

Stereochemical Considerations and Enantiomeric Purity in Research

Stereochemistry is a critical aspect of (S)-Flutazolam research. The molecule possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Flutazolam and (R)-Flutazolam. Research has indicated that the biological activity of Flutazolam is stereospecific, with the (S)-configuration being essential for its high binding affinity to GABA-A receptors. This is consistent with a broader principle in pharmacology where enantiomers of a chiral drug can exhibit significant differences in their biological activity, both qualitatively and quantitatively. nih.govnih.gov

Given the differential activity of its enantiomers, achieving and verifying enantiomeric purity is paramount in the scientific investigation of (S)-Flutazolam. nih.gov The presence of the less active (R)-enantiomer could confound experimental results and lead to an inaccurate assessment of the potency and efficacy of the (S)-enantiomer. nih.gov

Researchers employ specific methods to isolate the desired enantiomer. The resolution of racemic Flutazolam (a mixture of both enantiomers) can be achieved through techniques like fractional crystallization, using a chiral resolving agent such as dibenzoyl-L-tartaric acid, which forms salts with different solubilities for each enantiomer, allowing for their separation.

The determination of enantiomeric purity is a crucial quality control step in research. registech.com Analytical methods are essential to quantify the proportion of each enantiomer in a sample.

| Analytical Technique | Application in (S)-Flutazolam Research |

| Chiral Chromatography (HPLC) | Used to separate and quantify the (S)- and (R)-enantiomers. By using a chiral stationary phase, the two enantiomers exhibit different retention times, allowing for the determination of enantiomeric purity. registech.com |

| X-ray Crystallography | Confirms the absolute configuration of the chiral center, verifying that the isolated compound is indeed the (S)-enantiomer. |

| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents | An alternative method to distinguish and quantify enantiomers by forming transient diastereomeric complexes that have distinct NMR spectra. libretexts.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

158251-56-0 |

|---|---|

Molecular Formula |

C19H18ClFN2O3 |

Molecular Weight |

376.812 |

IUPAC Name |

(11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m1/s1 |

InChI Key |

WMFSSTNVXWNLKI-LJQANCHMSA-N |

SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F |

Synonyms |

Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)-, (S)- |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

General Synthetic Routes to Benzodiazepine (B76468) Core Structures

The construction of the benzodiazepine nucleus is a cornerstone of medicinal chemistry, with numerous methods developed to access this privileged scaffold. These routes typically involve the formation of a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring.

Condensation reactions are a primary method for forming the diazepine ring of benzodiazepines. nih.govresearchgate.net A prevalent strategy involves the reaction of an o-phenylenediamine (B120857) (OPDA) derivative with a 1,3-dicarbonyl compound, such as a ketone or β-diketone, to form 1,5-benzodiazepines. nih.govmdpi.com For the 1,4-benzodiazepine (B1214927) scaffold, which is the basis for Flutazolam (B1673490), the condensation typically occurs between an o-phenylenediamine derivative and compounds like α,β-unsaturated carbonyl compounds or γ-ketoesters. The synthesis of Flutazolam specifically involves the reaction of 2-amino-5-chloro-N-(2-fluorophenyl)aniline with a γ-ketoester to construct the seven-membered diazepine ring.

These condensation reactions are often facilitated by catalysts to improve reaction rates and yields. A wide array of catalysts has been employed, including protic acids (e.g., acetic acid), Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃), and solid acid catalysts (e.g., zeolites, sulfated zirconia). nih.govijcce.ac.ir For instance, the condensation of 1,2-phenylenediamine with 2-pentanone can be catalyzed by p-toluenesulfonic acid (p-TsOH). tandfonline.com The use of microwave-assisted methods or solvent-free conditions has also been shown to enhance yields (>80%) and significantly reduce reaction times. ingentaconnect.com

Table 1: Examples of Catalysts and Conditions for Benzodiazepine Synthesis via Condensation

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| o-phenylenediamine (OPDA) + Ketones | H-MCM-22 (Zeolite) | 1,5-Benzodiazepine | nih.gov |

| 2-amino-5-chloro-N-(2-fluorophenyl)aniline + γ-ketoester | Microwave-assisted | 1,4-Benzodiazepine | |

| OPDA + 1,3-diphenyl-1,3-propanodione | Preyssler Heteropolyacid (HPA) | 1,5-Benzodiazepine | |

| 1,2-phenylenediamine + 2-pentanone | p-TsOH | 1,5-Benzodiazepine | tandfonline.com |

The synthesis of complex benzodiazepines like Flutazolam relies on carefully chosen precursor compounds and the strategic derivatization of intermediates. The primary precursors for the benzodiazepine core are typically derivatives of anthranilic acid or o-phenylenediamine. nih.govki.se For Flutazolam, the synthesis begins with precursors such as 2-fluorobenzaldehyde (B47322) and other appropriate amines to construct the basic framework. smolecule.com A key starting material is 2-amino-5-chloro-N-(2-fluorophenyl)aniline.

Once the core benzodiazepine ring is formed, subsequent reactions introduce necessary functional groups. smolecule.com For Flutazolam, this includes the construction of the fused oxazolo ring. This is achieved through the cyclization of a hydroxyethyl (B10761427) side chain with a carbonyl group, a reaction often catalyzed by an acid like p-toluenesulfonic acid under reflux conditions. Intermediates can also be chemically activated for further modification. For example, cyclic secondary amides within the benzodiazepine structure can be converted to N-nitrosoamidines, which serve as useful scaffolds for preparing tricyclic derivatives. mdpi.com This approach allows for the functionalization of the bicyclic core, enabling the synthesis of complex structures like triazolo- and imidazobenzodiazepines. mdpi.com

Table 2: Key Precursors in Benzodiazepine Synthesis

| Precursor Compound | Resulting Structure/Use | Reference |

|---|---|---|

| o-phenylenediamine (OPDA) | General precursor for 1,5-benzodiazepines | nih.gov |

| Anthranilic acid / Isatoic anhydride | Precursors for 1,4-benzodiazepines | ki.seresearchgate.net |

| 2-amino-5-chloro-N-(2-fluorophenyl)aniline | Specific precursor for the Flutazolam core | |

| 2-Nitrobenzoyl chloride | Used in combinatorial synthesis of 1,4-benzodiazepine-2,5-diones | researchgate.net |

Condensation Reactions for Diazepine Ring Formation

Stereoselective Synthesis of (S)-Flutazolam

Achieving the correct stereochemistry at the C7 chiral center is paramount for Flutazolam's activity. The synthesis of the enantiomerically pure (S)-Flutazolam can be accomplished through several stereoselective strategies, including asymmetric catalysis, the use of chiral auxiliaries, or the resolution of a racemic mixture after synthesis.

Asymmetric catalysis employs a chiral catalyst to directly produce an enantiomerically enriched product from a prochiral substrate. For benzodiazepine synthesis, this can involve transition metal catalysts with chiral ligands or organocatalysts. chemistryviews.orgacs.org One-pot enantioselective routes to tetrahydro-1,4-benzodiazepin-2-ones have been developed using quinine-derived urea (B33335) catalysts, achieving high enantioselectivity (up to 98% ee). chemistryviews.org

While a specific asymmetric catalysis route for Flutazolam is not extensively detailed, analogous syntheses provide a template. For instance, the synthesis of S-etifoxine can guide stereocontrol in Flutazolam synthesis. This includes methods such as:

Asymmetric Grignard Addition : The use of methylmagnesium bromide in the presence of a chiral ligand like (-)-sparteine (B7772259) can induce asymmetry during the addition to a benzophenone (B1666685) intermediate, yielding the (S)-alcohol with high enantiomeric excess (88–92% ee).

Kinetic Resolution : Epoxide intermediates can be resolved using chiral catalysts like (salen)Co(III) complexes, which selectively react with one enantiomer, thereby enriching the other.

Palladium-Catalyzed Asymmetric Synthesis : Chiral 2,3-benzodiazepines have been constructed using a sequential catalysis approach involving an N-heterocyclic carbene (NHC) and a chiral palladium complex, yielding products with an enantiomeric ratio of up to 95:5. acs.orgacs.orgresearchgate.net

Table 3: Examples of Asymmetric Catalysis in Benzodiazepine Synthesis

| Catalytic System | Reaction Type | Enantiomeric Excess (ee) / Ratio (er) | Reference |

|---|---|---|---|

| MeMgBr, (-)-sparteine | Grignard Addition | 88-92% ee | |

| (salen)Co(III) | Kinetic Resolution of Epoxide | >99% ee | |

| epi-quinine derived urea (eQNU) | Organocatalyzed Domino Sequence | up to 98% ee | chemistryviews.org |

Chiral auxiliary methods involve temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. An alternative approach, known as "chiral pool" synthesis, uses enantiomerically pure starting materials derived from natural sources. vt.edu For example, introducing the hydroxyethyl group in Flutazolam with inherent chirality can be achieved by starting with (S)-lactic acid derivatives. This strategy avoids potential racemization issues in later synthetic steps.

Another sophisticated strategy is the "memory of chirality" (MOC), where the chirality of a starting material is transferred to a product even after the original stereocenter is destroyed in an intermediate step. vt.edu This has been used to prepare a library of quaternary proline-derived 1,4-benzodiazepin-2,5-diones in high enantiomeric excess. vt.edu

When a racemic mixture of Flutazolam is synthesized, the enantiomers must be separated to isolate the desired (S)-form. This process is known as chiral resolution.

Diastereomeric Salt Formation : This classical method involves reacting the racemic Flutazolam with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. onyxipca.comfishersci.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. For Flutazolam, dibenzoyl-L-tartaric acid (L-DBTA) is used as the resolving agent in ethanol. The (S)-Flutazolam-L-DBTA salt is less soluble and crystallizes out, allowing for its isolation with high purity (>99% ee) and a yield of 40-45%.

Chromatographic Enantioseparation : This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. Preparative chiral HPLC with cellulose-based columns, such as Chiralpak IC, can effectively separate the enantiomers of Flutazolam using a mobile phase like hexane:isopropanol. While this method achieves excellent purity (>99% ee), it can be less scalable than crystallization-based methods. Analytical-scale chiral HPLC is also used to validate the enantiomeric purity of the final product. daicelchiral.com

Enzymatic Resolution : A biocatalytic approach can be used to resolve racemic intermediates. Immobilized lipases, such as Candida antarctica lipase (B570770) B or Pseudomonas cepacia lipase, can selectively acylate one enantiomer of a hydroxyethyl intermediate, allowing the unreacted enantiomer to be separated with very high enantiomeric excess (>98%).

Table 4: Post-Synthesis Resolution Techniques for Flutazolam and Related Compounds

| Technique | Resolving Agent / Method | Purity Achieved (ee) | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | dibenzoyl-L-tartaric acid (L-DBTA) | >99% | |

| Chromatographic Enantioseparation | Chiralpak IC (HPLC column) | >99% |

Chiral Auxiliary Methods

Functionalization and Structural Modificationmdpi.com

The 1,4-benzodiazepine scaffold, the core of (S)-Flutazolam, is a versatile platform amenable to a variety of functionalization and structural modification strategies. These modifications are typically aimed at exploring the structure-activity relationships (SAR) to refine pharmacological profiles. Research has shown that while minor alterations are possible on the benzene ring portion of the structure, the seven-membered diazepine ring offers more significant opportunities for modification. chemisgroup.us This includes the fusion of additional aromatic and heterocyclic rings to investigate the effects of conformational constraints on receptor binding and activity. chemisgroup.usresearchgate.net

Chemical activation of the benzodiazepine core is a common strategy to facilitate functionalization. For instance, the transformation of the cyclic secondary amide at position 2 into a more reactive intermediate, such as an N-nitrosoamidine, allows for the subsequent introduction of various nucleophiles. researchgate.net This approach has been successfully used to prepare different tricyclic derivatives, demonstrating a reliable method for expanding the core structure. researchgate.net Furthermore, combinatorial chemistry approaches have been employed to generate large libraries of 1,4-benzodiazepine derivatives by systematically varying substituents at different positions. pnas.org These libraries, often constructed from three key components—2-aminobenzophenones, amino acids, and alkylating agents—allow for the rapid exploration of chemical diversity and the identification of key structural features for receptor interaction. pnas.org

Introduction of Halogen and Hydroxyl Substituentsmdpi.com

The introduction of halogen and hydroxyl groups at specific positions of the benzodiazepine scaffold is a critical functionalization strategy for modulating binding affinity and selectivity. The presence and position of these substituents can have a profound impact on the molecule's interaction with its biological targets.

Halogen Substituents: Halogens are widely used substituents in medicinal chemistry. acs.org In the context of benzodiazepines, the addition of halogens, particularly at the 7, 2', or 4' positions, has been shown to enhance binding affinity for peripheral-type benzodiazepine recognition sites. nih.gov The strength of this interaction, known as halogen bonding, is tunable and generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). acs.org Research on other scaffolds targeting protein backbone carbonyls has experimentally quantified this effect, showing that substituting chlorine with iodine can increase binding affinity by approximately one order of magnitude. acs.org This principle is leveraged in the design of potent benzodiazepine analogues, where halogens act as Lewis acids, forming directed, non-covalent interactions with electron-donating moieties like backbone carbonyl oxygens in a receptor's binding site. acs.org

| Compound Series | Substituent (R) | Relative Free Energy of Binding (ΔΔG) | Comment |

|---|---|---|---|

| hCatL Inhibitors (Series 1) | Cl | 0 kJ/mol (Reference) | Substitution of H with Cl increases affinity by ~1 order of magnitude. The affinity gain follows the trend I > Br > Cl. |

| Br | -2.3 kJ/mol | ||

| I | -4.6 kJ/mol | ||

| hCatL Inhibitors (Series 2) | Cl | 0 kJ/mol (Reference) | A similar trend is observed, highlighting the importance of the halogen bond itself, with iodine providing the strongest interaction. |

| Br | -2.9 kJ/mol | ||

| I | -5.1 kJ/mol |

Hydroxyl Substituents: Hydroxylation, or the introduction of hydroxyl (-OH) groups, is another key modification. The addition of a hydroxyl group, as seen in the 7-(2-hydroxyethyl) chain of Flutazolam, can enhance properties such as solubility. smolecule.com In studies on related heterocyclic systems that bind to benzodiazepine receptors, the introduction of hydroxyl or methoxy (B1213986) substituents on side chain phenyl rings was found to improve the binding affinity of certain derivatives. mdpi.com While substitutions directly at position 3 of the benzodiazepine core have been reported to decrease affinity for peripheral sites, the strategic placement of hydroxyl groups on side chains or fused ring systems remains a viable method for optimizing the compound's profile. mdpi.comnih.gov

Synthesis of (S)-Flutazolam Analogues and Derivativesacs.org

The synthesis of analogues and derivatives of (S)-Flutazolam involves diverse chemical strategies, from multi-component combinatorial approaches to the construction of complex, fused polycyclic systems. These methods aim to produce novel compounds with modified structural features for further scientific investigation.

A powerful method for generating a wide array of derivatives is the solid-phase synthesis of 1,4-benzodiazepine libraries. pnas.org This approach typically involves three modular components: a 2-aminobenzophenone (B122507) attached to a solid support, a set of diverse N-Fmoc-protected amino acids, and various alkylating agents. By systematically combining these building blocks, libraries containing hundreds of unique, spatially separate benzodiazepine derivatives can be constructed. pnas.org This methodology allows for the incorporation of a wide range of chemical functionalities, including amides, carboxylic acids, amines, and phenols, into the final structures. pnas.org

Another key strategy involves the chemical activation of the benzodiazepine core to facilitate the fusion of additional heterocyclic rings. For example, 1,4-benzodiazepine N-nitrosoamidines serve as useful intermediates for preparing tricyclic benzodiazepines. researchgate.net Treatment of these activated intermediates with nucleophiles like acetylhydrazine or aminoacetaldehyde dimethylacetal, followed by an acid-catalyzed cyclization, yields triazolo- and imidazo-benzodiazepines, respectively. researchgate.net This strategy provides an alternative synthetic route to well-known fused systems like those found in alprazolam and triazolam. researchgate.net Researchers have also developed novel one-pot, two-step methodologies, such as a modified Pictet–Spengler reaction, to create highly condensed pyrrolo[1,2-a] smolecule.comCurrent time information in Bangalore, IN.benzodiazepines under mild conditions. rsc.org

The synthesis of the specific (S)-enantiomer of flutazolam and its analogues requires stereoselective techniques to ensure enantiomeric purity, which is critical for selective receptor binding. Methods to achieve this include the resolution of a racemic mixture using a chiral resolving agent, such as dibenzoyl-L-tartaric acid (L-DBTA), which forms a less soluble diastereomeric salt with the (S)-enantiomer, allowing for its isolation via fractional crystallization.

| Strategy | Key Reagents/Intermediates | Resulting Structure Type | Reference |

|---|---|---|---|

| Combinatorial Solid-Phase Synthesis | 2-Aminobenzophenones, N-Fmoc-amino acids, alkylating agents | Diverse library of substituted 1,4-benzodiazepines | pnas.org |

| Fused-Ring Synthesis via Activated Intermediate | 1,4-Benzodiazepine N-nitrosoamidines, acetylhydrazine, aminoacetaldehyde dimethylacetal | Triazolobenzodiazepines, Imidazobenzodiazepines | researchgate.net |

| Modified Pictet–Spengler Reaction | Amino benzyl (B1604629) amine, 3-(3-formyl cycloalkenyl)-acrylic ester derivatives | Pyrrolo[1,2-a] smolecule.comCurrent time information in Bangalore, IN.benzodiazepines | rsc.org |

| Diastereomeric Salt Resolution | Racemic Flutazolam, Dibenzoyl-L-tartaric acid (L-DBTA) | Enantiomerically pure (S)-Flutazolam |

Molecular Structure and Conformational Analysis

Absolute Stereochemistry and Chiral Center Characterization of (S)-Flutazolam

Flutazolam (B1673490) possesses a chiral center at the C11b position of the benzodiazepine (B76468) core, giving rise to two enantiomers: (R)- and (S)-Flutazolam. The (S)-configuration at this stereocenter is crucial for its biological activity. The absolute stereochemistry, designated as (S), is determined by the spatial arrangement of the substituents around this chiral carbon. According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the direction from highest to lowest priority determines the stereochemical descriptor. nih.govwikipedia.org

The characterization and confirmation of the (S)-enantiomer's absolute configuration can be achieved through various analytical techniques. X-ray crystallography provides definitive proof of the three-dimensional structure of the molecule in the solid state, allowing for the unambiguous assignment of the (S) configuration. google.comgoogleapis.com In addition to X-ray analysis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) using chiral shift reagents or polarimetry, which measures the rotation of plane-polarized light, can be employed to differentiate between the enantiomers and confirm the absolute stereochemistry.

The enantiomeric purity of (S)-Flutazolam is a critical parameter, often determined using chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This method separates the (S)- and (R)-enantiomers, allowing for their quantification and ensuring the purity of the desired (S)-isomer.

Table 1: Physicochemical Properties of Flutazolam

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClFN₂O₃ biosynth.comfda.govrsc.orglgcstandards.com |

| Molecular Weight | 376.81 g/mol biosynth.comfda.govrsc.orglgcstandards.com |

| IUPAC Name | (11bS)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-2,3,7,11b-tetrahydro- fda.govoxazolo[3,2-d] rsc.orgbenzodiazepin-6(5H)-one |

Conformational Preferences and Energetics

Computational modeling and energy calculations are employed to predict the most stable conformations and the energy barriers between them. These studies help in understanding the flexibility of the molecule and which shapes are most likely to exist under physiological conditions. The interplay between steric hindrance and electronic interactions dictates the preferred spatial arrangement of the atoms. The diazepine (B8756704) ring typically adopts a boat-like conformation, which minimizes steric strain between the substituents.

Intramolecular Interactions and Their Influence on Structure

The specific three-dimensional structure of (S)-Flutazolam is stabilized by a network of intramolecular interactions. These non-covalent interactions, although weaker than covalent bonds, play a critical role in defining the molecule's preferred conformation.

Key intramolecular interactions include:

Van der Waals Forces: These are weak, short-range attractive forces that occur between all atoms and are particularly important in determining how the bulky phenyl and fluorophenyl rings are oriented with respect to the rest of the molecule. jocpr.com

These intramolecular forces collectively determine the most energetically favorable conformation of (S)-Flutazolam, which is essential for its interaction with its biological target. jocpr.comlibretexts.org

Relationship between Solution and Solid-State Conformations

The conformation of (S)-Flutazolam can differ between the solid state and in solution due to the influence of the surrounding environment.

Solid-State Conformation: In the crystalline solid state, the conformation of (S)-Flutazolam is fixed and can be precisely determined by X-ray crystallography. herts.ac.uk The crystal packing forces, which are intermolecular interactions between adjacent molecules in the crystal lattice, play a significant role in stabilizing a particular conformation. jocpr.com

Solution-State Conformation: In solution, the molecule has greater conformational freedom. The conformation is influenced by interactions with the solvent molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the average conformation and the dynamics of conformational exchange in solution. jst.go.jpresearchgate.net Studies have shown that in acidic aqueous solutions, Flutazolam can undergo structural changes, including the cleavage of the oxazolidine (B1195125) ring. jst.go.jp The conformation in solution is often a dynamic equilibrium of several low-energy conformers.

Comparing the solid-state and solution-state conformations provides valuable insights into the molecule's flexibility and how its shape might adapt upon binding to its biological target. While the solid-state structure provides a static snapshot, the solution-state studies reveal the dynamic nature of the molecule.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (S)-Flutazolam |

| (R)-Flutazolam |

| N-desalkylflurazepam |

| Flurazepam |

| Haloxazolam |

Mechanistic Investigations at the Molecular and Cellular Level

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Allosteric Modulation

Flutazolam (B1673490), (S)- is a benzodiazepine (B76468) derivative that functions as a positive allosteric modulator of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. medchemexpress.comsmolecule.com Its mechanism of action does not involve direct activation of the receptor but rather an enhancement of the effects of the primary inhibitory neurotransmitter, GABA. smolecule.compatsnap.com This modulation of the GABA-A receptor, a pentameric ligand-gated ion channel, is central to the compound's pharmacological activity. frontiersin.orgnih.gov The receptor itself is a complex protein composed of five subunits arranged around a central chloride ion pore. nih.govwikipedia.org

The interaction of Flutazolam, (S)- with the GABA-A receptor occurs at a specific allosteric site known as the benzodiazepine recognition site. wikipedia.org This site is structurally distinct from the binding site for the endogenous ligand, GABA. nih.govwikipedia.org The benzodiazepine binding site is located at the extracellular interface between an alpha (α) and a gamma (γ) subunit of the receptor complex. wikipedia.orgnih.govwikipedia.orgnih.gov For a GABA-A receptor to be sensitive to benzodiazepines, the presence of both α and γ subunits is necessary. wikipedia.orgnih.gov

Research has established that the specific stereochemistry of the modulator molecule is crucial for its interaction with the receptor. The (S)-configuration at the chiral center of Flutazolam is considered critical for its binding affinity to the GABA-A receptor. The binding is characterized as high-affinity and reversible. researchgate.net This interaction is a key example of allosteric modulation, where the binding of a ligand to one site on a protein influences the binding or activity at a different site. wikipedia.org

As a positive allosteric modulator, Flutazolam, (S)- enhances the natural inhibitory function of GABA. smolecule.com When GABA binds to its site on the GABA-A receptor, it triggers the opening of the integral chloride (Cl⁻) channel. nih.gov The influx of negatively charged chloride ions into the neuron typically leads to hyperpolarization of the cell membrane. wikipedia.orgnih.gov This hyperpolarization makes the neuron less likely to fire an action potential, resulting in neuronal inhibition. wikipedia.orgnih.gov

The binding of Flutazolam, (S)- to the benzodiazepine site potentiates this process. It increases the efficiency of GABAergic transmission by increasing the frequency of the chloride channel opening in response to GABA. wikipedia.orgnih.gov This is a key distinction from other modulators like barbiturates, which increase the duration of channel opening. wikipedia.orgsci-hub.se The enhanced influx of chloride ions strengthens the inhibitory signal, underpinning the compound's effects. nih.gov

The binding of a benzodiazepine such as Flutazolam, (S)- to its recognition site induces a specific conformational change in the GABA-A receptor protein. wikipedia.orggenesispub.org This structural alteration is the molecular basis for the allosteric potentiation. The induced change "locks" the receptor in a state that has a significantly higher affinity for GABA. wikipedia.orggenesispub.org Consequently, GABA can bind more readily and effectively, even at lower concentrations.

These conformational changes are understood to occur downstream of the initial GABA binding event and are crucial for modulating the channel's gating mechanism. mdpi.com Evidence suggests that the γ2 subunit is particularly important in this process, with studies indicating that positive allosteric modulators can alter the conformation of the γ2 subunit's transmembrane domain. genesispub.org This dynamic alteration of the receptor's structure highlights the complex interplay between the modulator, the endogenous ligand, and the receptor protein itself. nih.gov

Allosteric Potentiation of GABA-Mediated Chloride Ion Influx

GABA-A Receptor Subunit Selectivity and Functional Profiling

The GABA-A receptors are not a single uniform entity but a diverse family of receptor subtypes. guidetopharmacology.org This heterogeneity arises from the combinatorial assembly of various subunits from different classes (e.g., α1–6, β1–3, γ1–3, δ). frontiersin.orgguidetopharmacology.org The specific subunit composition of a GABA-A receptor pentamer determines its pharmacological properties, including its sensitivity and response to modulators like benzodiazepines. wikipedia.orgd-nb.info

The type of α subunit present in the GABA-A receptor is a major determinant of the pharmacological effects of benzodiazepines. d-nb.info Receptors containing α1, α2, α3, or α5 subunits are generally sensitive to classical benzodiazepines, whereas those with α4 or α6 subunits are not. nih.govguidetopharmacology.org Research has linked different α subunits to distinct physiological effects.

α1 subunit: Associated primarily with sedative effects. wikipedia.orgd-nb.info

α2 and α3 subunits: Implicated in mediating anxiolytic effects. wikipedia.orgnih.govgoogle.com

α5 subunit: Linked to cognitive and memory functions. wikipedia.org

This differential function has driven the development of subtype-selective compounds to target specific therapeutic effects while minimizing others. wikipedia.orgplos.org While classical benzodiazepines like diazepam often bind with similar affinity to multiple α-subunit-containing receptors, other compounds exhibit significant selectivity. d-nb.infonih.gov For instance, the hypnotic drug zolpidem shows a clear preference for α1-containing receptors over α2-, α3-, and especially α5-containing receptors. nih.gov The unique chemical structure of a given benzodiazepine, including Flutazolam, (S)-, influences its affinity for the various GABA-A receptor subtypes, which in turn defines its specific functional profile. patsnap.com

Table 1: Association of GABA-A Receptor α Subunits with Pharmacological Effects

| α Subunit | Associated Pharmacological Effect | Reference |

|---|---|---|

| α1 | Sedation, Amnesia, Ataxia | wikipedia.orgd-nb.info |

| α2 | Anxiolysis, Muscle Relaxation | wikipedia.orgnih.govgoogle.com |

| α3 | Anxiolysis, Muscle Relaxation | wikipedia.orgnih.govgoogle.com |

| α5 | Cognition, Memory | wikipedia.org |

This table provides a generalized summary of research findings on the roles of different α subunits.

The presence of a gamma (γ) subunit, most commonly the γ2 isoform, is an absolute requirement for the formation of a high-affinity benzodiazepine binding site. wikipedia.orgnih.gov The binding pocket itself is formed at the interface between an α subunit and the γ2 subunit. nih.govwikipedia.orgnih.gov This structural requirement explains why not all GABA-A receptors are modulated by benzodiazepines. Receptors lacking a γ subunit are insensitive to these compounds. guidetopharmacology.org The specific γ subunit isoform can also influence the recognition and efficacy of ligands at the benzodiazepine site. guidetopharmacology.org Studies have shown that the γ2 subunit is not just a passive structural component but actively participates in the conformational changes that mediate the allosteric modulation of the receptor by benzodiazepines. genesispub.org

Differential Binding Affinities for α Subunits (e.g., α1, α2, α3, α5)

Modulation of Neuronal Excitability and Synaptic Transmission (Preclinical in vitro)

Preclinical in vitro electrophysiological studies are essential for elucidating the precise consequences of this molecular action on neuronal and synaptic function. Techniques such as patch-clamp recording in brain slices or cultured neurons allow for direct measurement of neuronal firing and synaptic currents. numberanalytics.com While the fundamental mechanism of (S)-Flutazolam strongly predicts specific outcomes in these assays, detailed experimental data for this specific enantiomer are not extensively available in publicly accessible scientific literature. The following sections describe the established principles and expected effects based on its classification as a benzodiazepine.

Electrophysiological studies, particularly using current-clamp techniques, are employed to investigate how a compound alters the firing patterns of individual neurons. numberanalytics.comnih.gov These patterns, which can range from single spikes to repetitive or burst firing, are fundamental to neural information processing. nih.gov The application of a benzodiazepine like (S)-Flutazolam, by enhancing GABAergic inhibition, is expected to have a significant dampening effect on neuronal firing.

The anticipated effects of (S)-Flutazolam on neuronal firing patterns, based on its mechanism, would include:

Decreased Firing Frequency: By increasing the inhibitory tone, the threshold for initiating an action potential would be elevated. Consequently, neurons would require a stronger excitatory stimulus to fire, resulting in a lower frequency of action potentials in response to a given stimulus.

Alteration of Firing Patterns: Neurons that exhibit tonic (continuous) firing might be shifted to a pattern of lower frequency or complete quiescence. For neurons that display burst firing, the number of action potentials within each burst or the frequency of the bursts themselves would be expected to decrease.

While it has been noted that in vitro studies have utilized electrophysiological techniques to measure changes in neuronal firing patterns for flutazolam, specific quantitative data detailing these changes (e.g., percentage reduction in firing rate at specific concentrations) for the (S)-enantiomer are not detailed in available research.

Table 1: Expected Outcomes of (S)-Flutazolam on Neuronal Firing Parameters (Note: This table is based on the established mechanism of action for benzodiazepines, as specific experimental data for (S)-Flutazolam is not available.)

| Parameter | Expected Effect | Rationale |

| Resting Membrane Potential | Hyperpolarization | Increased Cl⁻ influx due to enhanced GABA-A receptor function. |

| Action Potential Threshold | Increase | The membrane potential is further from the voltage required to initiate an action potential. |

| Spontaneous Firing Rate | Decrease | Heightened inhibition reduces the likelihood of spontaneous depolarization to threshold. |

| Evoked Firing Rate | Decrease | A stronger depolarizing stimulus is needed to overcome the increased inhibition and elicit action potentials. |

Voltage-clamp electrophysiology allows for the direct measurement of postsynaptic currents. Inhibitory postsynaptic currents (IPSCs) are the direct result of GABA binding to postsynaptic GABA-A receptors. williams.edu As a positive allosteric modulator, (S)-Flutazolam is expected to directly enhance these currents.

The modulation of GABA-A receptors by benzodiazepines typically results in one or both of the following effects on IPSCs:

Increased Amplitude: By increasing the probability of channel opening or the conductance of chloride ions, (S)-Flutazolam would be expected to increase the peak amplitude of the IPSC. This means each synaptic release of GABA would produce a stronger inhibitory signal.

Prolonged Duration: Benzodiazepines often slow the deactivation kinetics of the GABA-A receptor, meaning the channel remains open for a longer period. This would be observed as an increase in the decay time of the IPSC, prolonging the duration of the inhibitory effect.

These effects would be observable in both spontaneously occurring miniature IPSCs (mIPSCs), which reflect the response to single vesicles of GABA, and in evoked IPSCs (eIPSCs), which are triggered by electrical stimulation. escholarship.org While the methods for such recordings are well-established, google.com specific studies quantifying the percentage increase in amplitude or the change in the decay time constant (τ) of IPSCs following the application of (S)-Flutazolam are not present in the reviewed literature.

Table 2: Anticipated Effects of (S)-Flutazolam on IPSC Characteristics (Note: This table is based on the established mechanism of action for benzodiazepines, as specific experimental data for (S)-Flutazolam is not available.)

| IPSC Parameter | Expected Change | Electrophysiological Consequence |

| Peak Amplitude | Increase | Stronger, more potent inhibition per synaptic event. |

| Decay Time Constant (τ) | Increase | Longer-lasting inhibitory effect following each synaptic event. |

| IPSC Frequency | No direct effect | As a postsynaptic modulator, it would not directly affect the presynaptic release of GABA. |

| Charge Transfer | Increase | The total inhibitory charge entering the neuron per event is increased, reflecting changes in both amplitude and duration. |

Pharmacological Characterization in Preclinical Models

Receptor Binding Kinetics and Quantitative Analysis

The initial step in characterizing the pharmacological profile of (S)-Flutazolam involves understanding its binding affinity and kinetics at the molecular level, specifically at the benzodiazepine (B76468) binding site of the GABA-A receptor. ncats.ioncats.io

Radioligand displacement assays are a standard in vitro method used to determine the binding affinity of a compound to a specific receptor. oncodesign-services.comsygnaturediscovery.com In the context of (S)-Flutazolam, these assays typically utilize [³H]-Flunitrazepam, a radiolabeled benzodiazepine that binds with high affinity to the benzodiazepine site on the GABA-A receptor. researchgate.netnih.gov The assay involves incubating membranes from cells expressing GABA-A receptors (such as rat cerebrocortical membranes or from transfected HEK-293 cells) with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the unlabeled test compound, in this case, (S)-Flutazolam. researchgate.netnih.gov By measuring the displacement of the radioligand by (S)-Flutazolam, researchers can determine the latter's ability to bind to the receptor. oncodesign-services.comresearchgate.net

From the data generated in radioligand displacement assays, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). promegaconnections.com

IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of (S)-Flutazolam required to displace 50% of the bound [³H]-Flunitrazepam. promegaconnections.com A lower IC50 value indicates a higher binding affinity of the compound for the receptor. promegaconnections.comresearchgate.net For instance, the benzodiazepine receptor partial agonist CGS 20625 has been shown to inhibit [³H]-flunitrazepam binding with an IC50 of 1.3 nM. medchemexpress.com

Kd (Dissociation Constant): The Kd is a measure of the equilibrium dissociation of the ligand-receptor complex and is considered a more direct measure of binding affinity. promegaconnections.comsciencesnail.com A lower Kd value signifies a stronger interaction and higher affinity between the ligand and the receptor. promegaconnections.com While IC50 values are experimentally determined, they can be influenced by assay conditions. nih.gov Therefore, Kd values are often calculated from IC50 values to provide a more standardized measure of affinity. nih.gov

Table 1: Key Parameters in Receptor Binding Assays

| Parameter | Definition | Significance |

| IC50 | The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. promegaconnections.com | A measure of the potency of a substance in inhibiting a specific function. A lower IC50 suggests higher potency. promegaconnections.com |

| Kd | The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor. promegaconnections.comsciencesnail.com | Represents the strength of the binding interaction. A lower Kd indicates a tighter binding affinity. promegaconnections.com |

To translate in vitro binding data to a physiological context, receptor occupancy studies are conducted in living animal models, such as mice and rats. researchgate.netnih.gov These studies aim to determine the percentage of target receptors (in this case, GABA-A receptors) that are bound by a drug at a given dose and time. researchgate.netnih.gov A common method involves the use of positron emission tomography (PET) with a radiolabeled ligand like [¹¹C]flumazenil or [¹⁸F]flumazenil. nih.govnih.gov Following administration of (S)-Flutazolam, the animal is injected with the radiotracer, and the displacement of this tracer is measured by PET imaging. This allows for the calculation of receptor occupancy at different doses of (S)-Flutazolam. nih.gov Such studies are crucial for correlating the administered dose with the extent of target engagement in the brain, which is essential for understanding the in vivo pharmacological effects. researchgate.netnih.gov For example, studies with other GABA-A modulators have shown that receptor occupancy is dose- and time-dependent. researchgate.net

Determination of Binding Affinities (Kd) and Inhibition Constants (IC50)

In Vitro Pharmacological Profiling Using Recombinant Receptor Systems

To dissect the functional consequences of (S)-Flutazolam binding to GABA-A receptors, in vitro pharmacological profiling is performed using recombinant receptor systems.

Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are commonly used to express specific subtypes of GABA-A receptors. aesnet.orgucsf.edu The GABA-A receptor is a pentameric channel composed of different subunits (e.g., α, β, γ). guidetopharmacology.org The specific combination of these subunits determines the pharmacological properties of the receptor. nih.govfrontiersin.org By transfecting HEK293 cells with cDNAs for different subunit combinations (e.g., α1β2γ2, α2β3γ2, α5β3γ2), researchers can create cell lines that express a homogenous population of a specific GABA-A receptor subtype. nih.govgoogle.com

Functional assays, such as two-electrode voltage clamp or patch-clamp electrophysiology, are then used to measure the effect of (S)-Flutazolam on the function of these recombinant receptors. nih.govfrontiersin.org These techniques measure the flow of chloride ions through the GABA-A receptor channel in response to the application of GABA. patsnap.com By applying (S)-Flutazolam in the presence of GABA, researchers can determine whether the compound enhances the GABA-induced current, which is indicative of positive allosteric modulation. patsnap.com These studies have revealed that different benzodiazepines can have varying efficacies at different GABA-A receptor subtypes, which may account for their distinct pharmacological profiles. nih.gov

In Vivo Preclinical Behavioral Pharmacology (Mechanistic Exploration)

To understand how the molecular and cellular effects of (S)-Flutazolam translate into behavioral outcomes, in vivo preclinical studies are conducted in animal models. biorxiv.org These studies explore the mechanistic basis of the compound's effects on behavior.

Behavioral effects of Flutazolam (B1673490) have been compared to those of diazepam in mice and rats. nih.gov Flutazolam has been shown to suppress hyperemotionality in septal rats, reduce fighting behavior in isolated mice, and inhibit pentylenetetrazol-induced convulsions, with a potency similar to diazepam. nih.gov It was found to be more potent than diazepam in decreasing spontaneous locomotor activity in an open-field test. nih.gov However, its effects on suppressing hyperemotionality in olfactory bulbectomized rats, potentiating ethanol-induced anesthesia, and its muscle relaxant effects were less potent than diazepam. nih.gov Flutazolam also demonstrated an anti-conflict effect, though weaker than that of diazepam. nih.gov Chronic administration of Flutazolam led to a potentiated suppression of locomotor activity, an effect that diminished with chronic diazepam administration. nih.gov

Studies on Locomotor Activity Modulation in Rodents

Preclinical evaluation of Flutazolam in rodent models has been instrumental in characterizing its effects on the central nervous system, particularly its influence on motor function. Spontaneous locomotor activity, a key indicator of a compound's sedative or stimulant properties, is often assessed in rodents using methodologies like the open-field test or specialized activity cages equipped with infrared (IR) beam arrays to track movement. nih.govugobasile.com

Research comparing Flutazolam (also referred to by its developmental code, MS-4101) to the archetypal benzodiazepine, diazepam, in mice and rats has provided significant insights into its pharmacological profile. nih.gov In open-field tests, Flutazolam demonstrated a more potent effect in reducing spontaneous locomotor activity than diazepam. nih.gov This suggests a stronger sedative or motor-suppressant effect at equivalent doses. Furthermore, studies have shown that the suppression of locomotor activity was enhanced following chronic administration of Flutazolam, an effect that was not observed with chronic administration of diazepam, where tolerance to the sedative effect typically develops. nih.gov

The table below summarizes the comparative behavioral effects of Flutazolam and Diazepam as observed in preclinical rodent models, based on a key study. nih.gov

| Behavioral Effect | Flutazolam (MS-4101) Potency vs. Diazepam |

| Reduction of Spontaneous Locomotor Activity | More Potent |

| Suppression of Hyperemotionality (Septal Rats) | Same Potency |

| Anti-Fighting Behavior (Isolated Mice) | Same Potency |

| Potentiation of Thiopental Sleep | Same Potency |

| Muscle Relaxant Effect | Less Potent |

| Anti-Conflict Effect | Less Potent |

| Potentiation of Ethanol-Induced Anesthesia | Less Potent |

This table provides a qualitative comparison of the potency of Flutazolam relative to Diazepam on various behavioral measures in rodents. nih.gov

The inhibitory effect of Flutazolam on locomotor activity in rats is a consistent finding in its pharmacological assessment. biosynth.com This reduction in motor activity aligns with the compound's mechanism of action as a positive allosteric modulator of GABA-A receptors, which enhances inhibitory neurotransmission throughout the central nervous system. patsnap.com

Investigating Neurophysiological Markers (e.g., Quantitative EEG Beta Frequency)

Quantitative Electroencephalography (qEEG) is an advanced analytical method that involves the mathematical processing of digitally recorded EEG data to elucidate specific information about brain function. frontiersin.orgnih.gov This technique transforms complex EEG signals into distinct frequency bands, which are commonly defined as delta (1.5–3.5 Hz), theta (3.5–7.5 Hz), alpha (7.5–12.5 Hz), and beta (12.5–30 Hz), among others. frontiersin.org

Benzodiazepines as a class are well-documented to produce characteristic changes in the qEEG profile of both humans and preclinical models. nih.gov A primary neurophysiological marker associated with benzodiazepine activity is a significant increase in the power of the beta frequency band. nih.govnih.gov This enhancement of beta oscillations is considered a robust and quantifiable biomarker for the modulation of the GABA-A receptor, the primary molecular target for this class of compounds. nih.gov

While specific qEEG studies focusing exclusively on the (S)- enantiomer of Flutazolam are not extensively detailed in publicly available literature, the effects can be inferred from translational models using other potent benzodiazepines. For instance, studies in rhesus monkeys with alprazolam, another benzodiazepine, have demonstrated a dose-dependent increase in central EEG power, particularly within the beta frequency range. nih.gov In these models, the highest doses that induced significant increases in beta frequency power also resulted in observable sedative effects and a corresponding decrease in locomotor activity, thereby linking the neurophysiological marker to the behavioral outcomes described in the previous section. nih.gov

The table below outlines the typical changes in EEG frequency bands observed following the administration of benzodiazepines.

| EEG Frequency Band | Typical Change with Benzodiazepine Administration | Primary Brain Regions Affected |

| Beta (16-30 Hz) | Increase | Frontal and Central |

| Delta (0.3-4 Hz) | Increase (at higher, sedative doses) | Occipital |

| Alpha (8-12 Hz) | Decrease | Occipital |

| Theta (4-8 Hz) | Decrease | Occipital |

| Sigma (12-16 Hz) | Decrease | Occipital |

This table summarizes characteristic EEG spectral power changes induced by benzodiazepines, based on preclinical models such as those with Alprazolam. nih.gov

The consistent finding of increased beta power across different benzodiazepines strongly suggests that Flutazolam, (S)- would elicit a similar qEEG signature, reflective of its engagement with the GABA-A receptor system. nih.govnih.gov

Metabolism and Biotransformation Research

Identification of Metabolic Pathways of (S)-Flutazolam

The metabolic journey of (S)-Flutazolam is characterized by sequential Phase I and Phase II reactions. nih.gov Phase I reactions introduce or expose functional groups on the parent molecule, which can then undergo Phase II conjugation reactions, making the resulting metabolites more hydrophilic. longdom.orgupol.cz

Phase I metabolism of benzodiazepines is predominantly carried out by the Cytochrome P450 (CYP) enzyme system located in the liver. patsnap.com These reactions typically involve oxidation, such as hydroxylation and N-dealkylation. pharmgkb.orglongdom.org

N-Dealkylation: The most significant and well-documented Phase I pathway for (S)-Flutazolam is N-dealkylation. wikipedia.orgsmolecule.com This reaction involves the enzymatic removal of the N-1 hydroxyethyl (B10761427) group. nih.gov The process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously cleaves to yield the dealkylated metabolite and an aldehyde. nih.govresearchgate.net The primary product of this pathway for (S)-Flutazolam is n-desalkylflurazepam. wikipedia.org

Hydroxylation: Aliphatic and aromatic hydroxylation are common oxidative reactions for benzodiazepine (B76468) metabolism. pharmgkb.orgmuni.cz For structurally analogous compounds like flubromazolam (B1261935), metabolic pathways include hydroxylation at various positions. nih.govresearchgate.net While specific hydroxylated metabolites of the parent (S)-Flutazolam molecule are not extensively detailed in the literature, this remains a probable metabolic route. Further metabolism of its primary metabolite, norflurazepam, has been shown to produce several hydroxy metabolites. researchgate.net

Following Phase I reactions, the parent drug or its metabolites can undergo Phase II conjugation to further increase their polarity and facilitate elimination. longdom.orgmuni.cz

Glucuronidation: This is the most prevalent Phase II reaction for benzodiazepines, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgupol.czdrughunter.com The process attaches a glucuronic acid moiety to the molecule, significantly enhancing its water solubility. longdom.org Studies on related designer benzodiazepines demonstrate that both the parent compound and its hydroxylated Phase I metabolites are substrates for glucuronidation. nih.govresearchgate.net For example, flubromazolam and its hydroxy-metabolites form glucuronide conjugates. nih.gov It is therefore anticipated that (S)-Flutazolam and its metabolites are also eliminated via this pathway.

Phase I Biotransformation Reactions (e.g., Hydroxylation, N-Dealkylation)

Characterization of Metabolites

The principal metabolite of (S)-Flutazolam is n-desalkylflurazepam, which is also known as norflurazepam. wikipedia.orgsmolecule.com This metabolite is pharmacologically active and contributes significantly to the effects of the parent drug. patsnap.com A key characteristic of n-desalkylflurazepam is its exceptionally long elimination half-life, which ranges from 47 to 100 hours, in stark contrast to the short half-life of the parent (S)-Flutazolam (approximately 3.5 hours). wikipedia.orgsmolecule.com Another name reported in some literature for an active metabolite is N-desmethylflutazolam. patsnap.com However, n-desalkylflurazepam is the most consistently and widely identified major active metabolite.

| Metabolite Name | Alternative Name(s) | Metabolic Pathway | Pharmacological Activity | Elimination Half-life |

|---|---|---|---|---|

| n-Desalkylflurazepam | Norflurazepam | Phase I (N-Dealkylation) | Active | 47-100 hours wikipedia.orgsmolecule.com |

| N-Desmethylflutazolam | - | Not specified | Active patsnap.com | Not specified |

Detailed structural analysis of all (S)-Flutazolam metabolites is not extensively covered in available research. However, based on the known metabolic pathways of its primary metabolite and other closely related benzodiazepines, further metabolites can be predicted. Studies on norflurazepam (n-desalkylflurazepam) reveal that it undergoes subsequent Phase I metabolism to form at least four different hydroxylated metabolites, which can then be conjugated in Phase II. researchgate.net Similarly, research on other designer benzodiazepines has identified mono- and di-hydroxylated metabolites, as well as glucuronide conjugates of both the parent drug and its hydroxylated forms. researchgate.netresearchgate.netresearchgate.net

Identification of Major Active Metabolites (e.g., n-Desalkylflurazepam/Norflurazepam, N-Desmethylflutazolam)

Enzyme System Characterization and Isozyme Mapping

The biotransformation of (S)-Flutazolam is mediated by specific enzyme superfamilies, with particular isozymes playing key roles. wikipedia.org

Phase I Enzymes: The Cytochrome P450 (CYP) superfamily is responsible for the oxidative metabolism of (S)-Flutazolam. patsnap.comsmolecule.com While isozyme mapping studies specifically for (S)-Flutazolam are limited, data from related compounds and drug interaction studies strongly implicate certain CYPs. smolecule.com

CYP3A4: This isozyme is considered a principal enzyme in the metabolism of most benzodiazepines. pharmgkb.orgnih.gov Drugs known to inhibit CYP3A4 can alter the metabolism of Flutazolam (B1673490), suggesting its involvement. smolecule.com In vitro studies of the related compounds flualprazolam and flubromazolam confirm that CYP3A4 is a major enzyme catalyzing their hydroxylation. nih.govresearchgate.netresearchgate.net

CYP3A5 and CYP2C19: These isozymes are also known to participate in the metabolism of various benzodiazepines and may contribute to the biotransformation of (S)-Flutazolam. pharmgkb.orgsci-hub.se Studies with flubromazolam identified CYP3A5, alongside CYP3A4, as a key catalyst. nih.govresearchgate.net

Phase II Enzymes: The conjugation reactions are catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgupol.cz

UGT1A4: In vitro research on several designer benzodiazepines, including the structurally similar flubromazolam, found that glucuronidation was catalyzed exclusively by the UGT1A4 isozyme. nih.gov

Other UGTs: For other benzodiazepines, isozymes such as UGT2B7 and UGT2B10 have also been shown to be involved in glucuronidation reactions. pharmgkb.orgresearchgate.net

| Metabolic Phase | Enzyme Family | Key Isozymes (Confirmed or Implicated) | Metabolic Reaction |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | CYP3A4 pharmgkb.orgsmolecule.comresearchgate.net | N-Dealkylation, Hydroxylation pharmgkb.orgnih.gov |

| CYP3A5, CYP2C19 pharmgkb.orgnih.gov | |||

| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A4 nih.gov | Glucuronidation pharmgkb.orgnih.gov |

| UGT2B7, UGT2B10 pharmgkb.orgresearchgate.net |

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are crucial for predicting a compound's pharmacokinetic properties, such as its half-life and clearance in the body. nuvisan.com These studies are typically conducted using subcellular fractions like microsomes or whole-cell systems like hepatocytes. wuxiapptec.com

1 Microsomal Stability Studies (e.g., Human Liver Microsomes)

Human liver microsomes (HLMs) are a standard in vitro tool for assessing Phase I metabolic stability because they contain a high concentration of CYP enzymes. evotec.comnih.gov In a typical microsomal stability assay, the test compound is incubated with HLMs and a necessary cofactor like NADPH, and the depletion of the parent compound is measured over time. srce.hr

| Parameter | Description | Typical Application |

| Test System | Pooled Human Liver Microsomes (HLMs) | Standard model for Phase I metabolism studies. wuxiapptec.com |

| Cofactor | NADPH | Required for CYP450 enzyme activity. evotec.com |

| Incubation | The compound is incubated at 37°C for set time points (e.g., 0, 5, 15, 30, 45 mins). evotec.com | Used to measure the rate of metabolism. |

| Endpoint | Rate of disappearance of the parent compound. | Determines in vitro half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com |

| Analysis | LC-MS/MS | Quantifies the concentration of the test compound. rsc.org |

Role of Cytochrome P450 (CYP) Isozymes (e.g., CYP3A4, CYP2C19)

2 Hepatocyte Incubation Studies (e.g., Human and Animal Hepatocytes)

Hepatocyte incubation studies offer a more comprehensive in vitro model than microsomes because hepatocytes contain a full suite of both Phase I and Phase II metabolic enzymes and the necessary cofactors. wuxiapptec.com Cryopreserved human hepatocytes are considered a gold standard for in vitro metabolism studies, despite challenges like cost and availability. researchgate.net

These studies are essential for understanding the complete metabolic profile of a drug, including the formation of both Phase I and Phase II metabolites. For instance, incubation of the related compound flubrotizolam in pooled human hepatocytes for 3 hours led to the identification of six metabolites, including hydroxylated products and various glucuronides. nih.govmdpi.com Similarly, studies with other benzodiazepines have successfully used human hepatocytes to identify metabolites that are in good agreement with those found in human samples. researchgate.net For compounds that are metabolized slowly, extended incubation periods or specialized techniques like the hepatocyte relay method may be necessary to accurately determine clearance. wuxiapptec.com The stability of a compound in hepatocytes from different species can also be compared to understand interspecies differences. biorxiv.org

| Feature | Microsomal Studies | Hepatocyte Studies |

| Enzyme Content | Primarily Phase I (CYP, FMO) enzymes. evotec.com | Comprehensive set of Phase I and Phase II enzymes and cofactors. wuxiapptec.com |

| Cellular Integrity | Subcellular fractions (endoplasmic reticulum). | Intact, whole cells. wuxiapptec.com |

| Metabolic Scope | Mainly oxidative metabolism. | Oxidative metabolism, conjugation (e.g., glucuronidation), and transport. nih.gov |

| Predictive Power | Good for predicting CYP-mediated clearance. | Better for predicting overall hepatic clearance and metabolite profiles. researchgate.netwuxiapptec.com |

| Complexity & Cost | Relatively simple and cost-effective. evotec.com | More complex, higher cost, and limited availability. researchgate.net |

Species Comparative Metabolism Profiling

Understanding the differences in drug metabolism across various species is vital in preclinical drug development to ensure that animal models are relevant for predicting human pharmacokinetics. researchgate.net Significant interspecies differences can exist in the expression and activity of metabolic enzymes like CYPs. researchgate.net

Comparative studies often utilize liver microsomes and hepatocytes from humans and various animal species such as rats, dogs, and monkeys. nuvisan.com For example, research on other compounds has shown notable differences in metabolite profiles between species. In a study of apixaban (B1684502), the major metabolite in human plasma was O-demethyl apixaban sulfate, whereas its precursor was more prominent in the plasma of mice, rats, rabbits, and dogs. Similarly, developing predictive models for human liver microsomal stability can be improved by incorporating data from rat liver microsomes due to observed correlations. nih.gov

For benzodiazepines, identifying species-specific metabolic pathways using recombinant CYP isoforms is a recommended strategy to resolve any contradictions in metabolic stability across species. Such comparative profiling is essential for the proper extrapolation of animal data to humans.

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of Flutazolam (B1673490) is highly dependent on specific structural features. Research into its SAR has highlighted the importance of the stereochemistry at its chiral center and the nature of substituents at various positions on the core benzodiazepine (B76468) ring system.

Importance of the (S)-Configuration at the Chiral Center (C7)

The (S)-configuration at the C7 chiral center of Flutazolam is crucial for its binding affinity to GABA-A receptors. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit significantly different pharmacological activities. For benzodiazepines, the stereochemistry at key positions often dictates the potency and efficacy of the compound. Studies on related chiral benzodiazepines have shown that one enantiomer, the (S) or (R) form, typically possesses greater activity at the benzodiazepine binding site on the GABA-A receptor. chemisgroup.us The specific three-dimensional orientation of the substituents conferred by the (S)-configuration in Flutazolam allows for an optimal fit into the binding pocket of the receptor, enhancing its modulatory effect on GABAergic neurotransmission. chemisgroup.us

Influence of Substituents at Core Benzodiazepine Positions (e.g., N1, C2, C3, C4, C5, C7)

The substituents on the benzodiazepine scaffold are critical determinants of pharmacological activity. tsijournals.com

N1 Position: Substitution at the N1 position, such as with a methyl group, can increase activity. tsijournals.com Flutazolam features a 2-hydroxyethyl group at this position, which influences its pharmacokinetic and pharmacodynamic properties.

C2 Position: A carbonyl group at the C2 position is generally important for anxiolytic activity. tsijournals.com In Flutazolam, this position is part of an oxazolo ring structure.

C3 Position: Introduction of a hydroxyl group at the C3 position can decrease activity. tsijournals.com

C5 Position: A phenyl substituent at the C5 position is often beneficial for activity. tsijournals.comnih.gov In Flutazolam, this is a 2-fluorophenyl group, with the ortho-fluoro substitution known to increase activity. tsijournals.com

C7 Position: An electron-withdrawing group at the C7 position, such as a halogen (e.g., chlorine, as in Flutazolam), nitro group, or trifluoromethyl group, is essential for high activity. tsijournals.comherts.ac.uk Substitution at the 8 and 9 positions, or the presence of an electron-releasing group at C7, tends to decrease activity. tsijournals.com

Comparative SAR with Related Benzodiazepine Compounds and Analogues

Flutazolam is structurally related to other benzodiazepines, particularly other oxazolobenzodiazepines like haloxazolam. wikipedia.org Comparative analysis of their SAR profiles reveals important insights into the structural requirements for potency and selectivity.

Analysis of Differences in Potency and Selectivity

While Flutazolam is reported to have a potency similar to diazepam, it is noted to produce more pronounced sedation and impairment of coordination. wikipedia.org This suggests that the specific combination of the oxazolo ring and the substituents on the benzodiazepine core of Flutazolam leads to a distinct interaction with the GABA-A receptor subtypes, influencing its pharmacological profile. For instance, the nature of the substituent at the C5 position is critical; replacing the typical phenyl ring with a cyclohexenyl ring, as in tetrazepam, results in a dissociation of sedative effects from other benzodiazepine activities. nih.gov

Computational Chemistry and Modeling

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules like Flutazolam. youtube.com These methods can model the interaction between a drug and its receptor, helping to rationalize observed SAR and guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. ucl.ac.ukresearchgate.netresearchgate.net For benzodiazepines, QSAR models have been developed to predict their binding affinity to the GABA-A receptor. ucl.ac.ukresearchgate.netresearchgate.net These models have identified key factors for binding, including the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. researchgate.netresearchgate.net

A QSAR model developed to predict the binding of new psychoactive benzodiazepines predicted a relatively low binding affinity for Flutazolam. ucl.ac.ukhud.ac.uk This prediction is consistent with the known lower affinity of other oxazolobenzodiazepines like ketazolam and oxazolam for the GABA-A receptor. ucl.ac.ukhud.ac.uk The model's ability to predict this for an oxazolobenzodiazepine, a class not included in its initial training set, suggests its potential robustness. ucl.ac.ukhud.ac.ukscribd.com

Table 1: Predicted and Experimental Binding Affinities of Selected Benzodiazepines

| Compound | Predicted log 1/c Binding Value | Experimental log 1/c Binding Value |

| Flutazolam | 6.83 ucl.ac.ukhud.ac.uk | Not available ucl.ac.ukhud.ac.uk |

| Ketazolam | - | 5.89 ucl.ac.ukhud.ac.uk |

| Oxazolam | - | 5.00 ucl.ac.ukhud.ac.uk |

This table is for illustrative purposes. The predicted value for Flutazolam comes from a specific QSAR model and may differ from other models or experimental values.

Molecular Docking Simulations with Receptor Models

Molecular docking simulations are crucial computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. For Flutazolam, (S)-, these simulations focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for benzodiazepines. ncats.io The GABA-A receptor is a ligand-gated ion channel composed of five subunits, and the benzodiazepine binding site is located at the interface between the α and γ subunits. plos.orgherts.ac.uk

Computational models of the GABA-A receptor, often constructed using homology modeling based on related crystal structures like the glutamate-gated chloride channel (GluCl), provide the structural framework for these simulations. plos.orgeijppr.com Docking studies with benzodiazepines like diazepam have helped to elucidate the key interactions necessary for binding. These studies suggest that the binding pocket accommodates the ligand through a combination of hydrogen bonds, hydrophobic interactions, and π-stacking interactions with specific amino acid residues. plos.orgeijppr.com

For Flutazolam, (S)-, its characteristic structural features—the benzodiazepine core, the fused oxazolo ring, the 2-fluorophenyl group, and the N-hydroxyethyl side chain—dictate its specific binding mode. Although detailed docking studies specifically for the (S)-enantiomer of Flutazolam are not extensively published, general principles derived from other benzodiazepines can be applied. The carbonyl group at position 2 of the benzodiazepine ring is often shown to be a key hydrogen bond acceptor. tsijournals.com The 2-fluorophenyl substituent is predicted to engage in hydrophobic interactions within the binding pocket, while the chlorine atom at position 7 is a critical electronegative feature for high affinity. nih.govslideshare.net The (S)-configuration is considered essential for optimal binding affinity to the GABA-A receptor. chemisgroup.us

A unified model of the α1β2γ2 GABA-A receptor predicts that diazepam's carbonyl group interacts with threonines α1T206 and γ2T142, its chlorine atom is positioned near α1H101, and its N-methyl group is near α1Y159, α1T206, and α1Y209. plos.org Flutazolam, (S)-, would be expected to engage in a similar pattern of interactions, with its unique oxazolo ring and hydroxyethyl (B10761427) chain influencing its specific orientation and binding energy.

Table 1: Predicted Key Interactions for Benzodiazepine Ligands at the GABA-A Receptor Binding Site

| Interaction Type | Ligand Feature | Receptor Residues (Example Subunits) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen | α1T206, γ2T142 | plos.org |

| Hydrophobic/van der Waals | Phenyl Ring | Various, including α1Y159, α1Y209 | plos.org |

| Halogen Bonding/Electrostatic | C7-Substituent (e.g., Chlorine) | α1H101 | plos.org |

This table represents generalized interactions based on models of the benzodiazepine binding site. Specific residues and interactions can vary depending on the receptor subtype and the specific ligand.

In Silico Profiling and Ligand-Based Design

In silico profiling involves using computational models to predict the pharmacological and toxicological properties of a compound. For Flutazolam, (S)-, these methods have been employed to assess its potential effects based on its chemical structure. nih.gov One study utilized a mixed-methods approach to screen for seizure liabilities associated with GABA-A receptor-targeting drugs. nih.gov In this screening, Flutazolam's structure was flagged by pharmacophore models for both GABA-A channel and antagonist activity, indicating a potential seizure risk based on its chemical features. nih.gov

Ligand-based design approaches, such as the development of quantitative structure-activity relationship (QSAR) models and pharmacophores, are also vital. researchgate.netacs.org These models are built from a set of known active ligands to identify the key chemical features (pharmacophore) required for receptor binding and activity. A comprehensive pharmacophore model for the benzodiazepine receptor has been developed that accounts for agonists, antagonists, and inverse agonists sharing the same binding pocket. acs.org Such models have been successfully used to design novel ligands and to rationalize the binding properties of different chemical classes. acs.org A QSAR model developed to predict the GABA-A receptor binding of emerging benzodiazepines predicted a relatively low binding affinity for Flutazolam compared to other designer benzodiazepines. ucl.ac.uk

Table 2: Summary of In Silico Profiling Findings for Flutazolam

| In Silico Model/Method | Compound Tested | Finding | Implication | Reference |

|---|---|---|---|---|

| NeuroDeRisk IL Profiler (GABA-A Antagonist/Channel Models) | Flutazolam | Hit in both models | Potential for seizure risk based on chemical structure | nih.gov |

| NeuroDeRisk IL Profiler (PAM-Diazepam Model) | Flutazolam | Not a direct hit | Parent structure does not fit the specific PAM model | nih.gov |

| NeuroDeRisk IL Profiler (PAM-Diazepam Model) | N-desalkylflurazepam (Metabolite) | Identified as a hit | The active metabolite is predicted to be a positive allosteric modulator | nih.gov |

Scaffold Hopping and Virtual Screening for Novel Ligands

Scaffold hopping and virtual screening are powerful computational strategies used in drug discovery to identify novel chemical structures with desired biological activity. nih.govrsc.org These techniques are particularly relevant for mature drug classes like benzodiazepines, where the discovery of ligands with improved properties is a key objective.

Scaffold hopping involves replacing the core structure (scaffold) of a known active molecule with a chemically different but functionally equivalent scaffold. rsc.org The goal is to retain the key pharmacophoric features necessary for biological activity while altering other properties like metabolic stability or patentability. For the benzodiazepine class, scaffold hopping studies have suggested that replacing the pendant phenyl moiety with other aromatic or heterocyclic rings could lead to ligands with increased biological activity. herts.ac.ukresearchgate.net This highlights a potential avenue for discovering novel chemical space around the Flutazolam, (S)-, structure, possibly by replacing its 2-fluorophenyl group or modifying the oxazolobenzodiazepine core itself. herts.ac.uk